

10-Boc-SN-38 CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Boc-SN-38

Cat. No.: B187591

[Get Quote](#)

An In-depth Technical Guide to 10-Boc-SN-38

This technical guide provides a comprehensive overview of **10-Boc-SN-38**, a key intermediate in the synthesis of derivatives of SN-38, the active metabolite of the anticancer drug Irinotecan. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and the biological pathways of its active form.

Physicochemical Properties

10-Boc-SN-38, also known as (S)-4,11-diethyl-4-hydroxy-9-((((tert-butoxy)carbonyl)oxy)-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione), is a tert-butyloxycarbonyl (Boc)-protected form of SN-38.^{[1][2]} This protection of the 10-hydroxyl group is a critical step in the chemical synthesis of various SN-38 analogs and bioconjugates, preventing unwanted side reactions.

Property	Value	Reference
CAS Number	362497-15-2	[2]
Molecular Formula	C27H28N2O7	[2]
Molecular Weight	492.52	[2]

Biological Significance and Mechanism of Action of SN-38

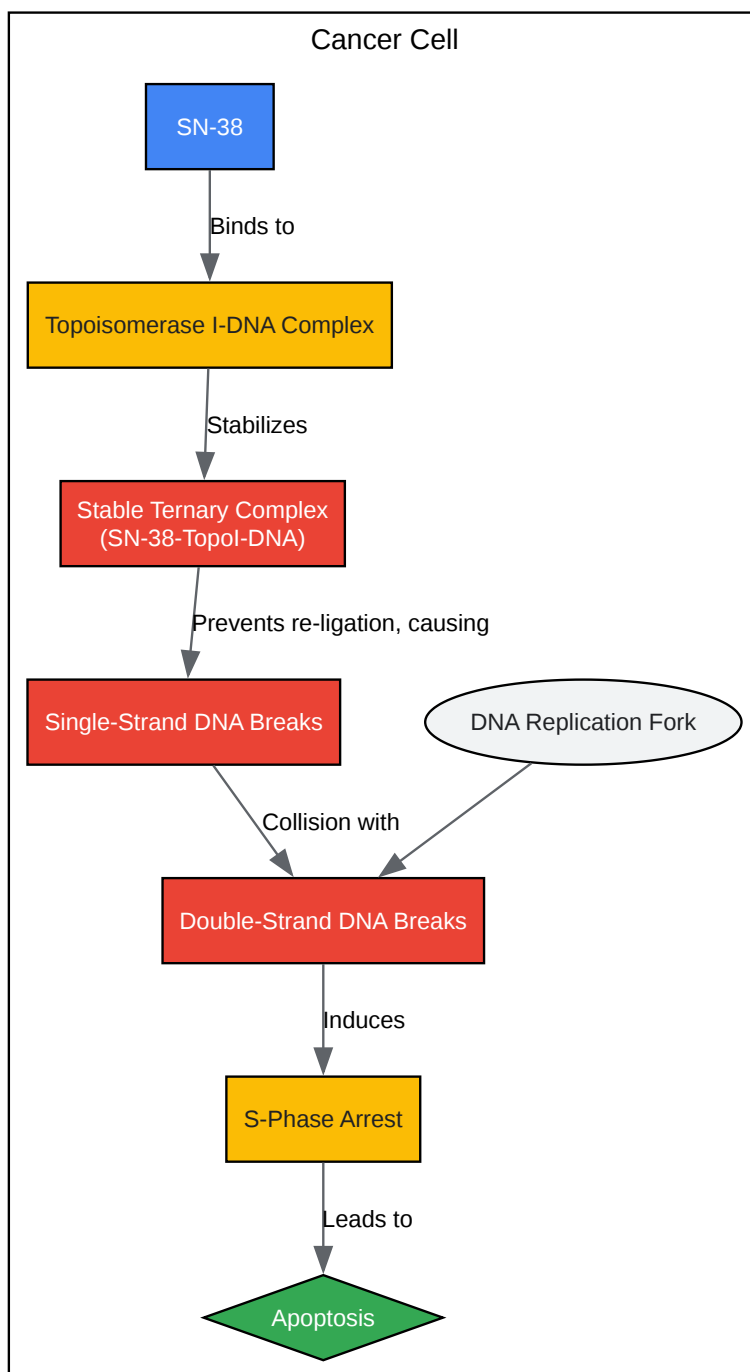
10-Boc-SN-38 itself is not biologically active in the same manner as SN-38. It serves as a prodrug or an intermediate that, upon removal of the Boc protecting group, releases the highly potent topoisomerase I inhibitor, SN-38.

SN-38 is the active metabolite of Irinotecan and is reported to be up to 1,000 times more cytotoxic than its parent compound.[3] Its mechanism of action involves the inhibition of topoisomerase I, an enzyme crucial for relaxing DNA supercoils during replication and transcription.[4] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which leads to single-strand breaks.[5] When the DNA replication machinery encounters this stabilized complex, it results in the formation of lethal double-strand breaks, ultimately triggering apoptosis, or programmed cell death.[6][7]

Signaling Pathway of SN-38 Action

The following diagram illustrates the mechanism of SN-38-induced DNA damage and apoptosis.

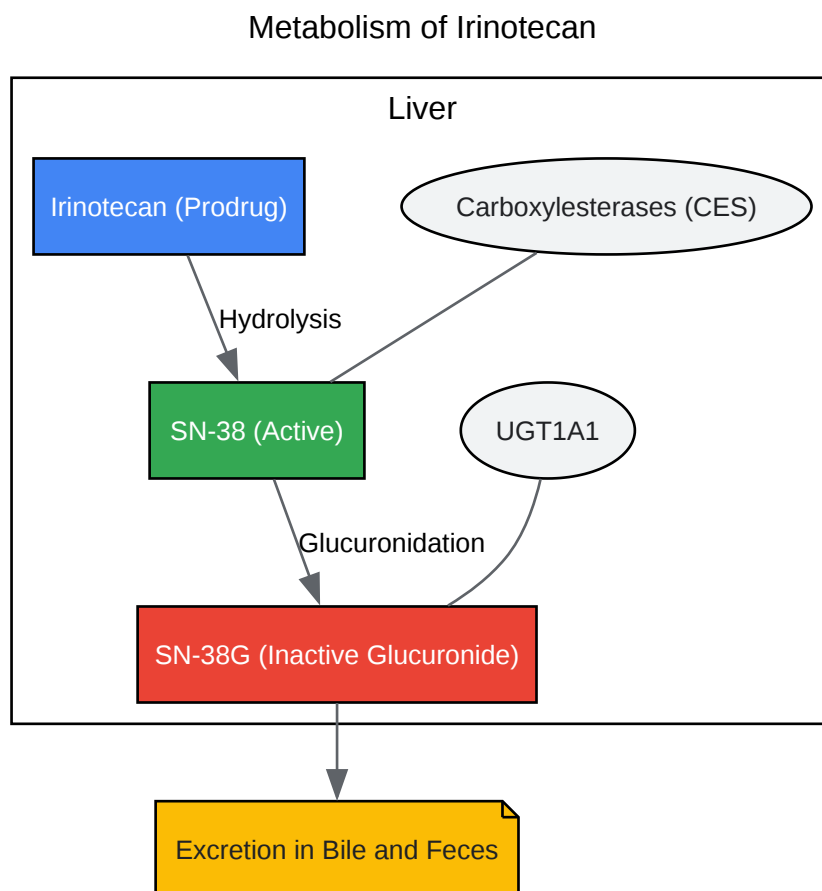
Mechanism of Action of SN-38

[Click to download full resolution via product page](#)

Caption: Mechanism of SN-38 induced apoptosis.

Metabolic Pathway of Irinotecan to SN-38

Irinotecan is a prodrug that requires metabolic activation to exert its cytotoxic effects. This conversion primarily occurs in the liver.



[Click to download full resolution via product page](#)

Caption: Metabolic activation and detoxification of Irinotecan.

Irinotecan is converted to the active metabolite SN-38 by carboxylesterases.[8] Subsequently, SN-38 is detoxified through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G), which is then eliminated from the body.[8][9]

Experimental Protocols

The primary use of **10-Boc-SN-38** is in chemical synthesis. Below are generalized protocols for its synthesis and subsequent deprotection to yield SN-38.

Synthesis of 10-Boc-SN-38

This procedure involves the protection of the 10-hydroxyl group of SN-38.

Materials:

- SN-38
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Pyridine
- Dichloromethane (DCM)

Procedure:

- Dissolve SN-38 in a suitable solvent such as dichloromethane.
- Add pyridine to the solution.
- Add di-tert-butyl dicarbonate to the reaction mixture.
- Stir the reaction at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically worked up by washing with aqueous solutions to remove pyridine and unreacted reagents.
- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to afford pure **10-Boc-SN-38**.

Deprotection of 10-Boc-SN-38 to SN-38

The removal of the Boc protecting group is typically achieved under acidic conditions.

Materials:

- **10-Boc-SN-38**
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)
- Anisole (as a scavenger)
- Water

Procedure:

- Dissolve **10-Boc-SN-38** in dichloromethane.
- Prepare a deprotection mixture consisting of trifluoroacetic acid, dichloromethane, anisole, and water.[\[10\]](#)
- Add the deprotection mixture to the solution of **10-Boc-SN-38**.
- The reaction is typically carried out for a short duration (e.g., 2-5 minutes) to minimize side reactions.[\[10\]](#)
- The product, SN-38, is isolated by removing the solvent and precipitating with a non-polar solvent like diethyl ether.[\[10\]](#)
- Further purification can be performed if necessary to remove any remaining impurities.

Quantitative Data: In Vitro Antitumor Activity of SN-38

The following table summarizes the in vitro cytotoxicity of SN-38 against various human tumor cell lines, demonstrating its potent antitumor activity.

Cell Line	Cancer Type	IC50 (nM)	Reference
HCT-116	Colon Cancer	3.3	[8]
BEL-7402	Liver Cancer	13	
HL-60	Promyelocytic Leukemia	19	
HeLa	Cervical Cancer	22	
HT-29	Colorectal Adenocarcinoma	8.8	

Conclusion

10-Boc-SN-38 is a vital synthetic intermediate that enables the development of novel SN-38-based anticancer agents, including antibody-drug conjugates and other targeted delivery systems. Understanding its chemical properties, the biological mechanism of its active form, and the metabolic pathways of its parent drug, Irinotecan, is essential for the rational design and development of next-generation cancer therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers in the field of oncology and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Lessons learned from the irinotecan metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibody Conjugates of 7-Ethyl-10-Hydroxycamptothecin (SN-38) for Targeted Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [10-Boc-SN-38 CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187591#10-boc-sn-38-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com